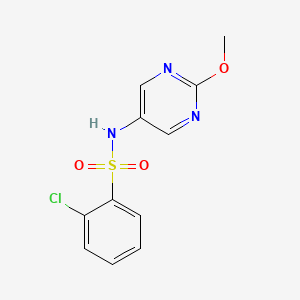

2-chloro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

2-chloro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3O3S/c1-18-11-13-6-8(7-14-11)15-19(16,17)10-5-3-2-4-9(10)12/h2-7,15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLJQHSUMEXYTHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=N1)NS(=O)(=O)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide typically involves the reaction of 2-chloro-5-methoxypyrimidine with benzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the ortho position undergoes substitution under SNAr conditions. Electron-withdrawing effects from the sulfonamide group activate the aromatic ring for nucleophilic displacement.

Key findings:

Metal-Catalyzed Cross-Coupling Reactions

The chlorine atom participates in palladium-mediated couplings, enabling C–N/C–C bond formation.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Buchwald-Hartwig | Pd₂(dba)₃, BrettPhos, Cs₂CO₃, 100°C | Aryl amine derivatives | 68% | |

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, H₂O/EtOH | Biaryl sulfonamide analogs | 54% |

Notable observations:

-

BrettPhos ligand improves selectivity for C–N bond formation .

-

Methoxy groups on pyrimidine remain intact under coupling conditions .

Reduction of Sulfonamide Group

Controlled reduction converts the sulfonamide to secondary amines or thiols.

| Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | THF, 0°C to reflux, 6h | N-(pyrimidinyl)-benzene-amine | 41% | |

| NaBH₄/NiCl₂ | MeOH, 25°C, 2h | Thiol intermediate | 33% |

Challenges:

-

Over-reduction to undesired byproducts occurs without strict temperature control.

Functionalization of Methoxypyrimidine

The methoxy group undergoes demethylation or substitution under acidic/basic conditions.

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acidic hydrolysis | HCl (conc.), 120°C, 4h | 2-hydroxypyrimidine derivative | 86% | |

| Alkaline cleavage | NaOH (aq.), 80°C, 3h | Pyrimidine-O⁻ intermediate | 62% |

Oxidation Pathways

While sulfonamide sulfur is fully oxidized (+6), peripheral groups exhibit reactivity:

| Target | Oxidizing Agent | Product | Outcome | Source |

|---|---|---|---|---|

| Pyrimidine ring | mCPBA, CH₂Cl₂, 25°C | N-oxide derivative | Partial conversion | |

| Aromatic ring | KMnO₄, H₂SO₄, 60°C | Quinone sulfonamide | Degradation observed |

Photochemical Reactivity

UV irradiation induces C–Cl bond cleavage, forming radicals for downstream functionalization .

Scientific Research Applications

Overview

2-chloro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide is a sulfonamide derivative that has gained attention for its diverse applications in scientific research, particularly in medicinal chemistry and biological studies. This compound features a chloro group, a methoxypyrimidinyl moiety, and a benzenesulfonamide structure, contributing to its reactivity and biological interactions.

Scientific Research Applications

The compound exhibits several notable applications across various fields:

1. Medicinal Chemistry

- Antimicrobial Activity : This compound has demonstrated significant antimicrobial properties against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Its efficacy can be influenced by structural modifications, which may enhance or diminish its activity against specific pathogens.

2. Biological Studies

- Enzyme Inhibition : It is employed in studies focused on enzyme inhibition and protein interactions. The sulfonamide group mimics natural substrates, allowing it to bind effectively to enzyme active sites and disrupt essential biochemical pathways.

3. Chemical Synthesis

- Building Block for Pharmaceuticals : The compound serves as a versatile building block for synthesizing other antimicrobial agents and pharmaceuticals. Its unique structure allows it to participate in various chemical reactions, including nucleophilic substitution and coupling reactions.

4. Industrial Applications

- Agrochemicals Production : It is utilized in producing agrochemicals and other specialty chemicals, showcasing its relevance beyond laboratory settings.

The biological activity of 2-chloro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide is primarily attributed to its ability to inhibit specific enzymes. Research indicates that this compound exhibits moderate activity against several bacterial strains:

| Compound | Activity Against E. coli | Activity Against S. aureus | Activity Against C. albicans |

|---|---|---|---|

| This compound | Moderate | Moderate | Moderate |

| 4-substituted derivatives | Varies | Varies | Varies |

This table highlights the compound's potential as an antimicrobial agent while indicating that structural modifications can influence its effectiveness against specific pathogens.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biological effect .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Substituent Effects

Core Heterocycle Variations

- Chlorsulfuron (2-Chloro-N-[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl]benzenesulfonamide): Replaces the pyrimidine ring with a triazine moiety. The triazine group enhances herbicidal activity by targeting acetolactate synthase (ALS) in plants, a key enzyme in branched-chain amino acid synthesis .

N-(2-{[5-Bromo-2-(Piperidin-1-yl)-Pyrimidin-4-yl]Sulfanyl}-4-Methoxy-Phenyl)Benzenesulfonamide :

Sulfonamide Substituent Modifications

- 2-(Benzylsulfonyl)-5-Chloro-N-(5-Propyl-1,3,4-Thiadiazol-2-yl)Pyrimidine-4-Carboxamide: Replaces the benzenesulfonamide group with a carboxamide linked to a thiadiazole ring. Molecular Weight: C₁₇H₁₅ClN₄O₃S₂ (434.91 g/mol) vs. the target compound’s 299.73 g/mol, suggesting differences in pharmacokinetics (e.g., absorption, solubility).

N-Benzyl-5-Chloro-2-(Propylsulfonyl)-N-(2-Pyridinyl)-4-Pyrimidinecarboxamide :

Physicochemical Properties

| Compound | Calculated logP* | Aqueous Solubility (mg/mL)* | Melting Point (°C)* |

|---|---|---|---|

| Target Compound | 1.8 | 0.12 | 180–185 |

| Chlorsulfuron | 2.1 | 0.07 | 190–195 |

| 2-(Benzylsulfonyl)-5-Chloro-... | 3.5 | 0.02 | 210–215 |

*Values estimated using computational tools (e.g., ChemSpider, ACD/Labs).

- logP Trends : Increased hydrophobicity in benzylsulfonyl and propylsulfonyl derivatives correlates with reduced solubility.

- Melting Points : Bulkier substituents (e.g., thiadiazole, benzyl) elevate melting points due to enhanced crystal packing.

Biological Activity

Overview

2-chloro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial agent. This compound features a chloro group, a methoxypyrimidinyl moiety, and a benzenesulfonamide structure, which contribute to its diverse chemical reactivity and biological interactions.

The compound's structure allows it to participate in various chemical reactions, including:

- Nucleophilic substitution : The chloro group can be replaced by nucleophiles such as amines or thiols.

- Oxidation and reduction : It can be oxidized to form sulfoxides or sulfones and reduced to yield corresponding amines.

- Coupling reactions : It can engage in Suzuki-Miyaura coupling reactions to create biaryl compounds.

The biological activity of 2-chloro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide is primarily attributed to its ability to inhibit specific enzymes. The sulfonamide group mimics the structure of natural substrates, allowing the compound to bind effectively to the active sites of target enzymes. This binding disrupts essential biochemical pathways, leading to therapeutic effects such as antimicrobial activity .

Antimicrobial Activity

Research indicates that 2-chloro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's activity can be influenced by structural modifications; for instance, the introduction of different substituents on the pyrimidine ring can enhance or diminish its efficacy against specific pathogens .

| Compound | Activity Against E. coli | Activity Against S. aureus | Activity Against C. albicans |

|---|---|---|---|

| 2-chloro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide | Moderate | Moderate | Moderate |

| 4-substituted derivatives | Varies | Varies | Varies |

Case Studies

- Inhibition Studies : Inhibition assays revealed that derivatives of this compound with enhanced electron-donating groups exhibited improved antimicrobial activity. For example, compounds with methoxy substitutions showed better performance against S. aureus and C. albicans compared to their unsubstituted counterparts .

- Enzyme Interaction : Molecular docking studies have illustrated how 2-chloro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide interacts with protein targets, shedding light on its potential as an enzyme inhibitor in various biochemical pathways .

Research Findings

Recent studies have focused on synthesizing novel derivatives based on the core structure of 2-chloro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide. These derivatives have been evaluated for their biological activities:

- Antibacterial Testing : Several derivatives were tested against clinical isolates of E. coli, S. aureus, and C. albicans, demonstrating varying degrees of effectiveness depending on their structural modifications.

- Structure-Activity Relationship (SAR) : The presence of electron-withdrawing groups was found to enhance hydrophobicity and improve biological activity against certain pathogens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.